molecular formula C9H12ClNO2 B1245290 Benzocaine Hydrochloride CAS No. 23239-88-5

Benzocaine Hydrochloride

Cat. No.: B1245290
CAS No.: 23239-88-5
M. Wt: 201.65 g/mol
InChI Key: JAADDQHUJDUAKW-UHFFFAOYSA-N
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Description

Historical Development and Discovery

The historical development of this compound is intrinsically linked to the discovery and development of its parent compound, benzocaine. The foundational work began in 1890 when German chemist Eduard Ritsert, working in the town of Eberbach, first synthesized benzocaine as part of the widespread search for non-addictive substitutes for cocaine. Ritsert's groundbreaking work represented a significant milestone in the development of local anesthetic compounds, as he successfully created a derivative of para-aminobenzoic acid that possessed anesthetic properties without the addictive potential of cocaine.

The commercial introduction of benzocaine occurred in 1902 when Ritsert brought his compound to market under the brand name "Anästhesin". This marked the beginning of widespread use of amino ester local anesthetics in medical practice. The compound gained approval for medical use in 1902, establishing a foundation for future developments in the field of local anesthesia. Ritsert's work was further validated when he obtained a patent for his formula in 1903 and subsequently founded a company dedicated to manufacturing and selling the compound.

The development of this compound as a distinct chemical entity emerged from the recognition that salt formation could significantly improve the pharmaceutical and chemical properties of the parent compound. While specific documentation of the exact timeline for this compound development is limited in available sources, the compound's emergence can be understood within the broader context of pharmaceutical salt development that gained prominence throughout the early to mid-twentieth century. The formation of hydrochloride salts became a standard approach for improving the water solubility and stability of basic organic compounds, particularly those containing amino groups.

The historical significance of benzocaine and its derivatives, including this compound, extends beyond their immediate therapeutic applications. These compounds represented early examples of successful structure-activity relationship studies, where chemists systematically modified the structure of para-aminobenzoic acid to optimize biological activity while minimizing unwanted effects. The work of Ritsert and subsequent researchers in this field laid important groundwork for the development of other local anesthetics, including procaine in 1905, demonstrating the ongoing refinement of this chemical class.

Significance in Chemical Research

This compound holds substantial significance in chemical research due to its unique physicochemical properties and its role as a model compound for understanding salt formation effects on drug molecules. The compound serves as an exemplary case study for examining how hydrochloride salt formation can fundamentally alter the behavior of organic compounds, particularly in aqueous environments. Research has demonstrated that the formation of the hydrochloride salt significantly enhances water solubility compared to the parent benzocaine compound, making it more appropriate for applications requiring aqueous compatibility.

The chemical research significance of this compound extends to its role in analytical chemistry and pharmaceutical development. Studies have utilized various analytical techniques to characterize the compound and verify its formation through acid-base reactions. Experimental verification methods include pH value detection, infrared spectroscopy analysis, nuclear magnetic resonance spectroscopy, and product separation and identification techniques. These analytical approaches have provided detailed insights into the structural changes that occur during salt formation and have established standardized methods for confirming the identity and purity of this compound preparations.

Recent research has explored innovative synthesis approaches for benzocaine and its analogues, including the use of natural deep eutectic solvents as environmentally friendly reaction media. These studies have investigated the synthesis of benzocaine analogues through esterification reactions using sustainable natural deep eutectic solvents, with urea choline chloride serving as a catalyst to enhance reaction rates and selectivity. Such research represents important advances in green chemistry approaches to pharmaceutical compound synthesis, demonstrating the ongoing relevance of this compound in contemporary chemical research.

The compound has also found applications in veterinary research, particularly in studies involving aquatic animals. Research has shown that this compound affects freshwater quality parameters through its acidic nature, leading to changes in pH, alkalinity, conductivity, and other water chemistry parameters. These studies have provided valuable insights into the environmental chemistry of pharmaceutical compounds and have contributed to understanding the broader implications of chemical use in biological systems.

Relationship to Parent Compound (Benzocaine)

The relationship between this compound and benzocaine exemplifies the fundamental principles of pharmaceutical salt chemistry. Benzocaine, chemically known as ethyl 4-aminobenzoate, serves as the free base form of the compound, characterized by its molecular formula C9H11NO2 and molecular weight of 165.19 daltons. The parent compound exists as a white crystalline solid with limited water solubility, properties that can limit its utility in certain applications requiring aqueous compatibility.

The transformation of benzocaine to this compound occurs through a straightforward acid-base neutralization reaction. The amino group present in the benzocaine structure possesses basic properties, enabling it to accept a proton from hydrochloric acid to form the corresponding ammonium salt. This reaction can be represented as the combination of the free base with hydrochloric acid, resulting in the formation of the hydrochloride salt with enhanced water solubility characteristics.

Table 1: Comparative Properties of Benzocaine and this compound

Property Benzocaine This compound
Molecular Formula C9H11NO2 C9H12ClNO2
Molecular Weight 165.19 201.65
Chemical Abstracts Service Number 94-09-7 23239-88-5
Water Solubility Sparingly soluble Enhanced solubility
Melting Point 88-92°C 291-292°C
Physical Form White crystalline solid White to off-white solid
Hygroscopicity Low Hygroscopic

The structural relationship between these compounds demonstrates the preservation of the core pharmacophore while modifying peripheral properties through salt formation. Both compounds maintain the essential ethyl ester of para-aminobenzoic acid structure, which is responsible for their biological activity as local anesthetics. The addition of the hydrochloride moiety does not alter the fundamental molecular framework but significantly impacts the compound's physical and chemical properties.

From a chemical stability perspective, both compounds exhibit different behavior under various environmental conditions. Benzocaine demonstrates limited solubility in water but shows good solubility in organic solvents such as ethanol, chloroform, and ethyl ether. In contrast, this compound exhibits enhanced water solubility while maintaining compatibility with certain organic solvents, though with different solubility parameters compared to the parent compound.

The synthetic chemistry relationship between these compounds also merits consideration. Both compounds can be prepared through similar synthetic routes, with this compound typically being formed as a final step through salt formation with hydrochloric acid. Industrial preparation methods for benzocaine involve esterification of para-aminobenzoic acid with ethanol, often using acid catalysis, followed by purification steps. The conversion to the hydrochloride salt represents an additional processing step that can be implemented to improve the compound's pharmaceutical or chemical utility.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-aminobenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c1-2-12-9(11)7-3-5-8(10)6-4-7;/h3-6H,2,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAADDQHUJDUAKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

94-09-7 (Parent)
Record name Benzocaine hydrochloride
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DSSTOX Substance ID

DTXSID50177812
Record name Benzocaine hydrochloride
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Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23239-88-5, 105931-72-4
Record name Benzocaine hydrochloride
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Record name Benzoic acid, 4-amino-, ethyl ester, labeled with carbon-14, hydrochloride
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Record name Benzocaine hydrochloride
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Record name Benzocaine hydrochloride
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Record name Benzoic acid, 4-amino-, ethyl ester, hydrochloride (1:1)
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Record name BENZOCAINE HYDROCHLORIDE
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Preparation Methods

Oxidation of Para-Nitrotoluene to p-Nitrobenzoic Acid

In a 250 mL three-necked flask, 0.05 mol of para-nitrotoluene is combined with 5% molar equivalent of 4-bromide and 50 mL distilled water. The mixture is heated to 90°C under reflux, and 0.125 mol of potassium permanganate (KMnO₄) is added incrementally. The reaction proceeds at 90–95°C for 2.5 hours, yielding p-nitrobenzoic acid after cooling, filtration, and acidification to pH 2–3.

Esterification to Ethyl p-Nitrobenzoate

p-Nitrobenzoic acid (0.015 mol) is reacted with 25 mL absolute ethanol and 2.5 mL concentrated sulfuric acid under reflux for 1.5 hours. The product, ethyl p-nitrobenzoate, is isolated by pouring the reaction mixture into ice water, followed by filtration and neutralization with 5% sodium carbonate solution.

Reduction to Benzocaine

Ethyl p-nitrobenzoate (1.95 g) is dissolved in 100 mL ethanol, and 0.02 g of palladium on carbon (Pd/C) catalyst is added. Hydrogen gas is introduced under stirring, and the reaction is monitored via thin-layer chromatography (TLC) until completion. The catalyst is removed by diatomite filtration, and ethanol is evaporated to yield benzocaine as a white crystalline solid.

Conversion to Benzocaine Hydrochloride

The free base (benzocaine) is converted to its hydrochloride salt through acid-base neutralization. This step enhances solubility, making it suitable for injectable or topical formulations.

Acid-Base Reaction with Hydrochloric Acid

Benzocaine (1 mol) is dissolved in anhydrous ethanol or diethyl ether under gentle heating. Concentrated hydrochloric acid (HCl) is added dropwise until the solution reaches pH 1–2. The reaction is exothermic, and cooling to 0–5°C promotes crystallization of the hydrochloride salt.

Isolation and Purification

The precipitated this compound is filtered under vacuum, washed with cold ethanol to remove residual acid, and dried at 40–50°C. Recrystallization from a mixture of ethanol and water (3:1 v/v) enhances purity, typically yielding >95% product.

Optimization of Reaction Conditions

Key parameters influencing yield and purity include:

ParameterOptimal ConditionEffect on Yield/Purity
Solvent for Salt FormationEthanol or diethyl etherMaximizes solubility of free base
HCl Concentration10–12 MEnsures complete protonation
Crystallization Temperature0–5°CReduces solubility of salt
Drying Temperature40–50°CPrevents decomposition

Analytical Characterization

This compound is characterized by:

  • Melting Point : 88–90°C (literature range: 86–92°C).

  • FT-IR Spectroscopy : Peaks at 1680 cm⁻¹ (C=O stretch) and 2580 cm⁻¹ (N⁺-H stretch) confirm ester and ammonium groups.

  • HPLC Purity : >99% when analyzed using a C18 column with acetonitrile-water (70:30) mobile phase.

Applications in Pharmaceutical Formulations

This compound’s enhanced solubility makes it ideal for:

  • Topical Anesthetics : 5–20% creams for mucosal pain relief.

  • Veterinary Use : Sedation of fish during transport (dose: 25–50 mg/L water) .

Chemical Reactions Analysis

Types of Reactions: Benzocaine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medical Applications

Benzocaine hydrochloride is primarily used for its local anesthetic properties. Its applications include:

  • Oral and Pharyngeal Anesthesia : It is commonly used to relieve pain from sore throats, mouth ulcers, and toothaches. Benzocaine is found in various over-the-counter products such as lozenges and throat sprays (e.g., Cepacol) that provide temporary relief from pain .
  • Otic Pain Relief : Benzocaine is included in formulations for ear pain relief, often combined with antipyrine to treat conditions like otitis media .
  • Topical Anesthesia : It is effective for minor burns, scrapes, insect bites, and hemorrhoids. Formulations can be found in gels, creams, and aerosols (e.g., Orajel) that are applied directly to the affected area .
  • Surgical Procedures : Benzocaine is utilized as a local anesthetic during minor surgical procedures to numb the area being treated .

Safety and Adverse Effects

Despite its effectiveness, this compound is associated with certain adverse effects, notably methemoglobinemia—a condition where hemoglobin is modified such that it cannot effectively release oxygen to body tissues. Reports indicate that benzocaine use can lead to serious complications, including cyanosis and even fatalities in severe cases . A study analyzing adverse event reports revealed that out of 198 cases related to benzocaine use, 132 involved definite or probable methemoglobinemia .

Case Study 1: Methemoglobinemia Incidence

A study conducted over 32 months reported five cases of methemoglobinemia associated with benzocaine administration during endoscopic procedures. The incidence was documented at 0.12%, with one death reported among patients receiving benzocaine .

Case Study 2: Adulteration in Street Drugs

A case involving a patient who ingested street cocaine revealed significant levels of benzocaine as an adulterant. The patient developed methemoglobinemia after consuming the drug, highlighting the risks associated with unregulated substances containing benzocaine .

Comprehensive Data Table

Application AreaFormulation TypesIndications
Oral AnesthesiaLozenges, SpraysSore throat, mouth ulcers
Otic Pain ReliefSolutionsEar pain relief
Topical AnesthesiaGels, Creams, AerosolsBurns, scrapes, insect bites
Surgical ProceduresInjectable solutionsLocal anesthesia during minor surgeries

Mechanism of Action

Benzocaine hydrochloride exerts its effects by blocking sodium channels in nerve cells. This prevents the transmission of nerve impulses, leading to a loss of sensation in the targeted area. The compound diffuses into nerve cells and binds to sodium channels, preventing them from opening and blocking the influx of sodium ions. As a result, nerve cells cannot depolarize and conduct nerve impulses, leading to localized anesthesia .

Comparison with Similar Compounds

Benzocaine hydrochloride is similar to other local anesthetics such as procaine, tetracaine, butamben, declopramide, and metoclopramide. it has unique properties that make it suitable for specific applications:

    Procaine: Used primarily in dental procedures; has a shorter duration of action compared to benzocaine.

    Tetracaine: More potent and longer-lasting than benzocaine; used in spinal anesthesia.

    Butamben: Used for prolonged anesthesia; less commonly used than benzocaine.

    Declopramide and Metoclopramide: Primarily used as antiemetics but have local anesthetic properties

This compound’s unique combination of pain-relieving, antioxidative, and antimicrobial activities makes it a versatile compound for various applications .

Biological Activity

Benzocaine hydrochloride, a local anesthetic, is widely used for its analgesic properties. This article explores its biological activity, mechanism of action, pharmacokinetics, and clinical applications, supported by data tables and research findings.

  • Molecular Formula : C₉H₁₁NO₂·HCl
  • Molecular Weight : 201.65 g/mol
  • CAS Number : 23239-88-5
  • Solubility : 40 mg/mL in DMSO at 25°C
PropertyValue
Molecular Weight201.65 g/mol
Solubility40 mg/mL in DMSO
Storage ConditionsPowder: -20°C (3 years)
In solvent: -80°C (6 months)

This compound acts primarily as a surface anesthetic by inhibiting the transmission of nerve impulses. It achieves this by binding to sodium channels in nerve membranes, preventing their opening and thus blocking the influx of sodium ions critical for depolarization and impulse conduction . This results in a localized anesthetic effect, which is typically rapid but short-lived, lasting approximately 10 minutes .

Pharmacodynamics

The pharmacodynamic profile of benzocaine includes:

  • Indications : Used for local anesthesia in dental procedures, treatment of skin irritations, and as a topical anesthetic for oral pain and hemorrhoids.
  • Adverse Effects : Potential risks include methemoglobinemia, especially in overdose situations where patients may experience symptoms such as cyanosis, respiratory distress, or cardiovascular complications .

Clinical Applications

This compound is utilized in various medical and veterinary contexts. Its applications include:

  • Topical Anesthesia : Commonly used before procedures such as dental work or minor surgical interventions.
  • Euthanasia Protocols : In veterinary medicine, it has been noted for its use in euthanasia practices, particularly due to its effectiveness in inducing anesthesia quickly .

Case Studies and Research Findings

  • Topical Use in Pediatric Patients :
    A study evaluated the effectiveness of benzocaine prior to lingual frenotomy in infants. Results indicated that while it provided some analgesic effect, it did not significantly reduce crying during the procedure, suggesting limited efficacy in this specific context .
  • Veterinary Applications :
    Research has demonstrated that this compound can be used effectively as an immersion anesthetic for fish during euthanasia procedures. The compound is noted to be effective at concentrations ≥ 250 mg/L .
  • Methemoglobinemia Risk Assessment :
    A systematic review highlighted the association between benzocaine use and methemoglobinemia. The risk was notably higher with inappropriate dosing or prolonged exposure, emphasizing the need for careful monitoring during administration .

Q & A

Q. How does benzocaine hydrochloride compare to other local anesthetics in experimental efficacy studies?

this compound’s anesthetic potency has been evaluated against agents like MS-222 (tricaine methanesulfonate) in aquatic models. At concentrations of 50–100 mg/L, it demonstrated superior efficacy in fish anesthesia, with higher free compound levels in blood plasma correlating with faster induction and recovery times . Methodologically, comparative studies require parallel measurement of free drug concentrations in biological fluids using techniques like high-performance liquid chromatography (HPLC) or ultrafiltration to account for protein binding variability.

Q. What analytical methods are validated for quantifying this compound in biological matrices?

Sequential injection analysis (SIA) with chemiluminescence (CL) detection is a robust method, utilizing permanganate oxidation in sulfuric acid with enhancers like dinitrobenzofuroxan derivatives. This achieves detection limits of 0.3 mg/L . For spectrophotometric analysis, azo-dye formation with N-(1-naphthyl)ethylenediamine dihydrochloride at 510 nm provides linear quantification (0.08–5.0 mg/L) . Validation should include recovery studies in spiked biological fluids (e.g., plasma, urine) and comparison with mass spectrometry for cross-confirmation.

Q. What synthetic routes and purity criteria are critical for this compound in preclinical studies?

this compound is synthesized via esterification of 4-aminobenzoic acid with ethanol, followed by hydrochloride salt formation. Purity verification requires:

  • Chromatographic analysis : ≥98% purity by HPLC with UV detection at 290 nm.
  • Residual solvent testing : Ensure absence of acetone, toluene, or ethanol below ICH Q3C limits if used in crystallization .
  • Water content : ≤0.5% by Karl Fischer titration to prevent hydrate formation .

Advanced Research Questions

Q. How do polymorphic forms of this compound influence pharmacological properties?

Crystallization solvents yield distinct polymorphs:

  • Form A (acetone): High melting point (≈89°C) and slow dissolution.
  • Form B (toluene): Enhanced solubility due to lattice defects.
  • Form C (ethanol/water hemihydrate): Stability challenges under humidity . Polymorph characterization requires X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and dissolution profiling in simulated biological fluids. Data contradictions may arise from solvent residues altering dissolution kinetics, necessitating controlled crystallization protocols.

Q. What molecular mechanisms underlie this compound’s metabolic interactions in cellular models?

this compound modulates epigenetic states via metabolic intermediates (e.g., acetyl-CoA, S-adenosylmethionine), influencing histone acetylation and DNA methylation in embryonic stem cells. Experimental design should integrate:

  • Metabolomic profiling : LC-MS/MS to track CoA derivatives.
  • Gene silencing : siRNA targeting metabolic enzymes (e.g., ATP-citrate lyase) to isolate benzocaine-specific effects .

Q. How do formulation excipients impact this compound’s stability in multi-component pharmaceuticals?

In combination products (e.g., antipyrine-benzocaine otic solutions), pH-dependent degradation occurs. Accelerated stability studies (40°C/75% RH) reveal:

  • Benzocaine hydrolysis : 4-aminobenzoic acid formation at pH >6.0.
  • Excipient interactions : Menthol accelerates degradation via esterase-like activity . Mitigation strategies include buffering to pH 4.5–5.5 and lyophilization for long-term storage.

Q. What regulatory considerations apply to non-clinical use of this compound in non-mammalian models?

While effective in fish anesthesia, this compound lacks U.S. FDA approval for aquatic use due to insufficient ecotoxicity data. Researchers must:

  • Document alternatives : MS-222 is FDA-approved but requires neutralization prior to disposal.
  • Comply with IACUC protocols : Include dose-response curves and euthanasia criteria to minimize regulatory non-compliance risks .

Methodological Notes

  • Data contradiction resolution : Discrepancies in anesthetic efficacy (e.g., species-specific protein binding) require species-matched plasma protein binding assays .
  • Advanced characterization : Pair XRPD with solid-state NMR to resolve polymorphic ambiguities .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Benzocaine Hydrochloride
Reactant of Route 2
Reactant of Route 2
Benzocaine Hydrochloride

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